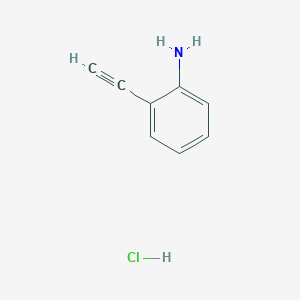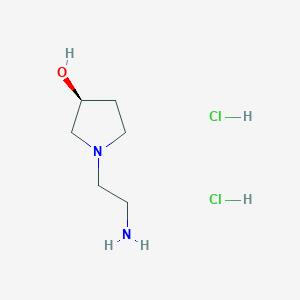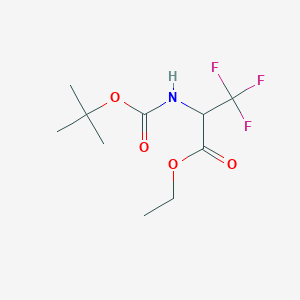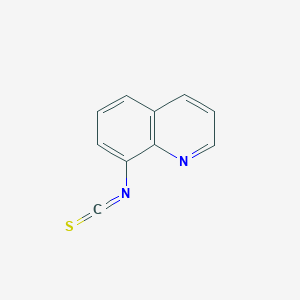
2-Ethynylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynylaniline hydrochloride is an organic compound with the molecular formula C8H7N·HCl It is a derivative of aniline, where the ethynyl group is attached to the benzene ring at the ortho position relative to the amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethynylaniline hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and the product is purified through column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Ethyl-substituted aniline.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Ethynylaniline hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethynylaniline hydrochloride involves its interaction with various molecular targets. The ethynyl group can participate in cyclization reactions, forming stable ring structures that can interact with biological molecules. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminophenylacetylene
- 2-Ethynylbenzenamine
- 2-Ethynylphenylamine
Comparison
2-Ethynylaniline hydrochloride is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and complex molecules. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C8H8ClN |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
2-ethynylaniline;hydrochloride |
InChI |
InChI=1S/C8H7N.ClH/c1-2-7-5-3-4-6-8(7)9;/h1,3-6H,9H2;1H |
InChI-Schlüssel |
SSPSENIVMFHDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC=C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)


![N-benzyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12448688.png)
![3,3'-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid]](/img/structure/B12448697.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)
![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B12448708.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B12448710.png)

![2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12448723.png)

![5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12448734.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide](/img/structure/B12448739.png)
